molecular formula C12H18N4 B1420266 (3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine CAS No. 1042524-08-2

(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Cat. No.: B1420266
CAS No.: 1042524-08-2
M. Wt: 218.3 g/mol
InChI Key: IMUUPJFMASNEJA-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a complex organic compound that features a triazolopyridine moiety linked to a branched alkyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine typically involves the reaction of a triazolopyridine derivative with a suitable alkyl amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the triazolopyridine moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution can result in various substituted triazolopyridine compounds .

Scientific Research Applications

(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (3-Methylbutan-2-yl)amine: A simpler amine with similar alkyl structure but lacking the triazolopyridine moiety.

    (1,2,4)Triazolo[4,3-a]pyridine: The core structure without the alkyl amine side chain.

    (3-Methylbutan-2-yl)(pyridin-3-ylmethyl)amine: A compound with a pyridine ring instead of the triazolopyridine moiety.

Uniqueness

The uniqueness of (3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-9(2)10(3)13-8-12-15-14-11-6-4-5-7-16(11)12/h4-7,9-10,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUUPJFMASNEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1=NN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
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(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
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(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
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